Icmt-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

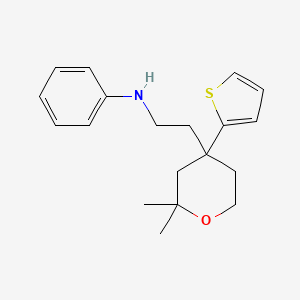

Molecular Formula |

C19H25NOS |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]aniline |

InChI |

InChI=1S/C19H25NOS/c1-18(2)15-19(11-13-21-18,17-9-6-14-22-17)10-12-20-16-7-4-3-5-8-16/h3-9,14,20H,10-13,15H2,1-2H3 |

InChI Key |

WPSPLJVSEOCOIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC=CC=C2)C3=CC=CS3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Icmt Inhibition: A Technical Guide for Researchers

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a compelling therapeutic target in oncology. This enzyme catalyzes the final step in the post-translational modification of a class of proteins known as CaaX proteins, which includes the notorious Ras family of small GTPases. Dysregulation of Ras signaling is a hallmark of numerous human cancers, making the modulation of its activity a prime strategy for drug development. This technical guide provides an in-depth exploration of the mechanism of action of Icmt inhibitors, with a focus on prototypical molecules like cysmethynil, which serve as a blueprint for understanding the therapeutic potential of this class of compounds. Due to the limited specific public information on a compound designated "Icmt-IN-30," this guide will focus on the well-characterized mechanisms of potent Icmt inhibitors.

Mechanism of Action: Disrupting the Final Touch in Protein Prenylation

The primary mechanism of action of Icmt inhibitors is the blockade of the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the C-terminal prenylcysteine of CaaX proteins.[1][2] This methylation is a critical step in the intricate process of protein prenylation, which is essential for the proper subcellular localization and function of these proteins.

The journey of a CaaX protein from synthesis to its functional destination at the plasma membrane involves a three-step enzymatic cascade:

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif by either farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Ras converting enzyme 1 (Rce1).

-

Methylation: The newly exposed carboxyl group of the S-prenylated cysteine is methylated by Icmt.[1][2][3]

This final methylation step, catalyzed by Icmt, neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for the lipid bilayer of the plasma membrane.[1] By inhibiting Icmt, compounds like cysmethynil prevent this crucial methylation event.[2][3] This leads to an accumulation of unmethylated, negatively charged CaaX proteins, which are subsequently mislocalized from the plasma membrane to intracellular compartments like the endoplasmic reticulum and Golgi apparatus.[2][3] The mislocalization of key signaling proteins, most notably Ras, disrupts their ability to engage with downstream effectors, ultimately leading to a cascade of anti-proliferative and pro-apoptotic effects in cancer cells.[2][3][4]

Signaling Pathways and Experimental Workflows

The inhibition of Icmt and subsequent mislocalization of Ras have profound consequences on major signaling pathways that govern cell growth, proliferation, and survival.

The workflow for assessing the impact of Icmt inhibitors typically involves a series of in vitro and cell-based assays.

The mislocalization of Ras due to Icmt inhibition directly impacts two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/Akt pathway.

Quantitative Data Summary

The potency of Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their efficacy in cell-based assays. The table below summarizes key quantitative data for the well-characterized Icmt inhibitor, cysmethynil.

| Compound | Assay Type | Parameter | Value | Reference |

| Cysmethynil | In vitro Icmt inhibition | IC50 | 0.29 µM | |

| Cysmethynil | In vitro Icmt inhibition | Ki | 0.02 µM | |

| Cysmethynil | Non-cancer MEF cell proliferation | Inhibition | 100% at 30 µM | |

| Cysmethynil | Colon cancer DKOB8 anchorage-independent growth | Inhibition | >90% at 20 µM | |

| UCM-1336 | In vitro Icmt inhibition | IC50 | 2 µM | [5] |

Experimental Protocols

In Vitro Icmt Inhibition Assay

This protocol provides a representative method for determining the in vitro potency of a test compound against Icmt.

Materials:

-

Recombinant human Icmt enzyme

-

S-farnesyl-L-cysteine (SFC) as the substrate

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet) as the methyl donor

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant Icmt enzyme, and the substrate SFC.

-

Add the test compound at various concentrations to the reaction mixture. A DMSO control (no inhibitor) should be included.

-

Initiate the reaction by adding [3H]AdoMet.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated product (S-farnesyl-L-cysteine methyl ester) using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Icmt inhibitors represent a promising class of anti-cancer agents that function by disrupting the final, critical step of protein prenylation. By preventing the methylation of key signaling proteins like Ras, these compounds induce their mislocalization and abrogate their oncogenic signaling output. The detailed understanding of their mechanism of action, coupled with robust in vitro and cell-based assays, provides a solid foundation for the continued development and optimization of Icmt inhibitors as a potential therapeutic strategy for a range of human cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this exciting field.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and its Role in Ras Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ICMT-IN-30" specified in the topic does not correspond to a known inhibitor in publicly available scientific literature. This guide will therefore focus on the broader role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Ras signaling and will use well-documented ICMT inhibitors, such as cysmethynil and UCM-1336, as illustrative examples.

Executive Summary

The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular growth, proliferation, and survival. Aberrant Ras signaling, frequently driven by oncogenic mutations, is a hallmark of numerous human cancers. The biological activity of Ras proteins is contingent on a series of post-translational modifications that facilitate their localization to the plasma membrane. Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the final step in this sequence, the carboxyl methylation of a C-terminal cysteine residue. This modification is crucial for the proper membrane association and subsequent signaling function of Ras. Consequently, ICMT has emerged as a compelling therapeutic target for cancers harboring Ras mutations. This technical guide provides a comprehensive overview of the role of ICMT in Ras signaling pathways, the mechanism of action of ICMT inhibitors, and detailed experimental protocols for their characterization.

The Ras Signaling Pathway and the Role of ICMT

Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This switch is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Once activated, Ras recruits and activates a cascade of downstream effector proteins, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which drive cell proliferation and survival.

For Ras to be biologically active, it must undergo a series of post-translational modifications in the endoplasmic reticulum and Golgi apparatus. This process, often referred to as CAAX processing, involves:

-

Prenylation: The addition of a farnesyl or geranylgeranyl isoprenoid lipid anchor to the cysteine residue of the C-terminal CAAX motif by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).

-

Proteolysis: The cleavage of the terminal three amino acids (-AAX) by Ras-converting enzyme 1 (RCE1).

-

Carboxyl Methylation: The methylation of the newly exposed farnesylated or geranylgeranylated cysteine by ICMT.[1]

This series of modifications increases the hydrophobicity of the C-terminus of Ras, promoting its trafficking and anchoring to the inner leaflet of the plasma membrane. Inhibition of ICMT disrupts this process, leading to the mislocalization of Ras proteins and a subsequent attenuation of their downstream signaling.[2][3]

Visualizing the Ras Signaling Pathway and ICMT Inhibition

The following diagram illustrates the canonical Ras signaling pathway and highlights the critical role of ICMT.

Caption: Ras signaling pathway and the point of intervention for ICMT inhibitors.

Quantitative Data on ICMT Inhibitors

The development of small molecule inhibitors of ICMT has provided valuable tools to probe the function of this enzyme and to explore its therapeutic potential. Below is a summary of the in vitro efficacy of representative ICMT inhibitors against the enzyme and in cancer cell lines.

| Inhibitor | Target | IC50 | Cell Line | Genotype | Effect | Reference |

| Cysmethynil | ICMT | 2.4 µM | - | - | Enzymatic Inhibition | [4] |

| - | PC3 | Prostate Cancer | Inhibition of proliferation | [4] | ||

| - | MDA-MB-231 | Breast Cancer (KRAS G13D) | Inhibition of proliferation | [5] | ||

| UCM-1336 | ICMT | 2 µM | - | - | Enzymatic Inhibition | [2] |

| - | Multiple Ras-mutated cell lines | - | Induction of cell death | [6] | ||

| Compound 8.12 | ICMT | Not specified | HepG2, PC3 | Liver, Prostate Cancer | G1 cell cycle arrest | [7] |

Detailed Experimental Protocols

ICMT Enzymatic Activity Assay

This protocol describes a method to measure the enzymatic activity of ICMT in vitro, which is essential for screening and characterizing potential inhibitors. The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a farnesylated substrate.

Materials:

-

Cell lysates or purified ICMT enzyme.

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate.

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

-

Scintillation vials and scintillation fluid.

-

Microplate reader for scintillation counting.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, AFC, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the cell lysate or purified ICMT and ³H-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the methylated AFC into an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Ras Localization Assay by Immunofluorescence

This protocol details a method to visualize the subcellular localization of Ras proteins and to assess the impact of ICMT inhibitors on their membrane association.

Materials:

-

Cancer cell line of interest (e.g., with a KRAS or NRAS mutation).

-

ICMT inhibitor.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against Ras (e.g., pan-Ras or isoform-specific).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the ICMT inhibitor or vehicle control for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-Ras antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analyze the images to compare the localization of Ras between treated and untreated cells, noting any increase in cytosolic staining in the treated cells.

Cell Viability and Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

Cancer cell line.

-

Complete culture medium.

-

ICMT inhibitor.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the ICMT inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.

Western Blot Analysis of Ras Downstream Signaling

This protocol is for assessing the phosphorylation status of key proteins in the Ras downstream signaling pathways, such as ERK and Akt, to determine the functional consequence of ICMT inhibition.

Materials:

-

Cancer cell line.

-

ICMT inhibitor.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with the ICMT inhibitor for the desired time, followed by stimulation with a growth factor (e.g., EGF) if required.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels of ERK and Akt.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an ICMT inhibitor.

Caption: A logical workflow for the evaluation of a novel ICMT inhibitor.

Conclusion

Targeting the post-translational modification of Ras proteins represents a promising strategy for the treatment of Ras-driven cancers. ICMT, as the enzyme responsible for the final step of Ras processing, is a key node in this pathway. Inhibition of ICMT leads to the mislocalization of Ras, attenuation of downstream signaling, and consequently, reduced cancer cell proliferation and survival. The experimental protocols and data presented in this guide provide a framework for the investigation and characterization of novel ICMT inhibitors. While "this compound" remains an uncharacterized entity, the principles and methodologies outlined herein are broadly applicable to the field of ICMT-targeted drug discovery. Further research into potent and specific ICMT inhibitors holds significant promise for the development of new therapies for a range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Mitochondrial Enzyme Activities Protocol [protocols.io]

- 8. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein residing in the endoplasmic reticulum that catalyzes the final enzymatic step in the post-translational modification of a crucial class of signaling proteins known as CaaX proteins. This terminal methylation event is critical for the proper subcellular localization and biological activity of numerous proteins involved in fundamental cellular processes, including proliferation, differentiation, and cytoskeletal organization. Key substrates of Icmt include members of the Ras and Rho families of small GTPases, which are frequently dysregulated in human cancers. Consequently, Icmt has emerged as a promising therapeutic target for oncology and other diseases. This technical guide provides a comprehensive overview of the biological function of Icmt, detailing its enzymatic activity, substrate specificity, role in cellular signaling, and involvement in disease. Furthermore, it offers detailed experimental protocols for studying Icmt and presents a logical framework for the development of Icmt inhibitors.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

Isoprenylcysteine carboxyl methyltransferase, encoded by the ICMT gene in humans, is a protein-S-isoprenylcysteine O-methyltransferase. It is the culminating enzyme in the three-step CaaX protein processing pathway. This pathway modifies proteins that possess a C-terminal "CaaX box" motif, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the terminal amino acid.

The modification process begins with the attachment of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively. This is followed by the endoproteolytic cleavage of the "-aaX" tripeptide by Ras-converting enzyme 1 (Rce1). The final step is the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the newly exposed carboxyl group of the isoprenylcysteine by Icmt, forming a methyl ester. This series of modifications increases the hydrophobicity of the C-terminus, facilitating the protein's association with cellular membranes, a prerequisite for its function.[1][2][3][4]

Enzymatic Activity and Substrate Specificity of Icmt

Kinetic Mechanism

Studies on recombinant human Icmt have revealed that the enzyme follows an ordered sequential Bi-Bi kinetic mechanism.[1][5] In this mechanism, the methyl donor, S-adenosyl-L-methionine (AdoMet), binds to the enzyme first. Subsequently, the isoprenylated substrate, such as farnesyl-cysteine, binds to the Icmt-AdoMet complex. After the methyl group is transferred, the methylated product is released, followed by the release of S-adenosyl-L-homocysteine (AdoHcy).[1][5]

Quantitative Enzyme Kinetics

Precise kinetic parameters are essential for understanding enzyme efficiency and for the development of potent inhibitors. While a complete set of kinetic data for all substrates is not available in the literature, key values have been determined for human Icmt.

| Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 ± 0.4 | Not Reported | Not Reported | [1] |

| Farnesylated, Rce1-proteolyzed K-Ras | 2.1 | Not Reported | Not Reported | [1] |

Table 1: Michaelis-Menten constants (Km) for human Icmt with different substrates. The Km value for the synthetic substrate BFC is identical to that of a biologically relevant protein substrate, farnesylated K-Ras, indicating that BFC is a suitable surrogate for in vitro kinetic studies.

Substrate Specificity

The substrate specificity of Icmt is primarily determined by the isoprenoid moiety attached to the cysteine residue. The enzyme recognizes and methylates both farnesylated and geranylgeranylated cysteines. The nature of the isoprenoid group is a key element for substrate recognition by Icmt.[6]

Role of Icmt in Cellular Signaling

The methylation of CaaX proteins by Icmt is a critical regulatory step that influences their subcellular localization and their ability to interact with downstream effector proteins.

Ras Signaling Pathway

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are central regulators of cell proliferation, differentiation, and survival. Oncogenic mutations in Ras are found in a significant proportion of human cancers. For Ras proteins to function, they must be localized to the plasma membrane, a process that is dependent on the CaaX processing pathway, including Icmt-mediated methylation. Inhibition of Icmt has been shown to cause mislocalization of Ras from the plasma membrane, thereby attenuating its downstream signaling.[2][7][8]

The diagram below illustrates the central role of Ras in cellular signaling and highlights the point of intervention for Icmt.

Rho GTPase Signaling

Members of the Rho family of GTPases, such as RhoA, are also substrates for Icmt. These proteins are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Inactivation of Icmt has been shown to lead to reduced levels of RhoA protein due to accelerated protein turnover.[2][8] This suggests that Icmt-mediated methylation is important for the stability and function of RhoA, thereby impacting cellular processes such as invadopodia formation and metastasis.[9]

Icmt in Disease and as a Therapeutic Target

Cancer

Given its critical role in processing oncogenic proteins like Ras, Icmt is a compelling target for cancer therapy. Overexpression of Icmt has been observed in several tumor types and is associated with enhanced metastasis.[10] Inhibition of Icmt has been shown to block the transformation of cells by oncogenic K-Ras and B-Raf.[2][8] Furthermore, Icmt inhibitors can induce cancer cell death and reduce tumor growth in preclinical models.

Progeria

Hutchinson-Gilford progeria syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. HGPS is caused by a mutation in the LMNA gene, which leads to the production of a farnesylated and methylated, but improperly processed, form of prelamin A called progerin. Icmt is involved in the methylation of progerin, and inhibition of Icmt has been explored as a potential therapeutic strategy for HGPS.[11][12]

Icmt Inhibitors

Several small molecule inhibitors of Icmt have been developed. These compounds serve as valuable research tools and have potential for clinical development.

| Inhibitor | Ki (µM) | Inhibition Mode | Reference |

| Compound 1a | KIC = 1.4 ± 0.2KIU = 4.8 ± 0.5 | Mixed | [13][14] |

| Compound 1b | KIC = 0.5 ± 0.07KIU = 1.9 ± 0.2 | Mixed | [13][14] |

| Compound 3 | 17.1 ± 1.7 (yeast Icmt) | Competitive | [6] |

| Compound 4 | KIC = 119.3 ± 18.1KIU = 377.2 ± 42.5 | Mixed | [6] |

Table 2: Kinetic parameters of selected Icmt inhibitors. KIC represents the competitive inhibition constant, and KIU represents the uncompetitive inhibition constant.

Experimental Protocols

In Vitro Icmt Activity Assay (Radiometric)

This protocol is adapted from standard methyltransferase assays and is suitable for measuring the activity of purified Icmt.[15][16][17]

Materials:

-

Purified recombinant human Icmt

-

Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC))

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

-

Phosphocellulose paper or SAM2® Biotin Capture Membrane

-

Wash buffers (e.g., 75 mM phosphoric acid)

Procedure:

-

Prepare a reaction mixture containing assay buffer, Icmt substrate at various concentrations, and purified Icmt enzyme.

-

Initiate the reaction by adding [3H]AdoMet.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [3H]AdoMet.

-

Allow the paper to dry completely.

-

Place the dried paper in a scintillation vial with scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated methyl groups over time.

Workflow for Identifying Icmt Substrates

This workflow outlines a general strategy for identifying novel substrates of Icmt using a proteomics-based approach.

References

- 1. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICMT - Wikipedia [en.wikipedia.org]

- 5. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Proteomic identification of cellular protease substrates using isobaric tags for relative and absolute quantification (iTRAQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progeria - Wikipedia [en.wikipedia.org]

- 12. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 13. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.purdue.edu [chem.purdue.edu]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdanderson.org [mdanderson.org]

The Impact of Icmt-IN-30 on Protein Prenylation and Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of Icmt-IN-30, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). We delve into the critical role of Icmt in the post-translational modification of a key class of cellular proteins and how its inhibition by this compound impacts crucial signaling pathways implicated in cancer and rare genetic diseases. This document provides a comprehensive overview of the core science, detailed experimental protocols for studying these effects, and quantitative data to support further research and drug development efforts.

Introduction to Protein Prenylation and Methylation

Protein prenylation is a post-translational modification essential for the proper function and subcellular localization of a multitude of proteins. This process involves the attachment of isoprenoid lipids, typically farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CaaX" motif of the target protein. Following prenylation, the "aaX" tripeptide is cleaved by a specific protease, and the newly exposed prenylcysteine is then methylated by Isoprenylcysteine Carboxyl Methyltransferase (Icmt). This final methylation step is crucial for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting the protein's association with cellular membranes.

Key proteins that undergo this sequential modification include the Ras superfamily of small GTPases, which are critical regulators of cell growth, differentiation, and survival, and Lamin A, a nuclear structural protein. Dysregulation of the prenylation and methylation pathway is implicated in various diseases, including cancer and the premature aging syndrome, Hutchinson-Gilford Progeria Syndrome (HGPS).

This compound: A Potent Inhibitor of Icmt

This compound is a small molecule inhibitor of Icmt. It acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate, effectively blocking the final methylation step in the CaaX processing pathway.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been determined through in vitro enzymatic assays.

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | Icmt | Enzymatic Assay | 0.27[1] |

Table 1: In vitro inhibitory activity of this compound against Icmt.

Effects of this compound on Cellular Signaling Pathways

By inhibiting Icmt, this compound disrupts the proper localization and function of key signaling proteins. Two of the most well-studied pathways affected are the Ras signaling cascade and the processing of progerin, the disease-causing mutant form of Lamin A in HGPS.

Disruption of Ras Signaling

The Ras proteins (KRas, HRas, and NRas) are critical oncogenes that, when mutated, are constitutively active and drive tumor growth. Their localization to the plasma membrane, which is essential for their function, is dependent on post-translational prenylation and methylation.

Inhibition of Icmt by this compound leads to the accumulation of unmethylated, prenylated Ras proteins. This lack of methylation impairs the efficient trafficking and anchoring of Ras to the plasma membrane, leading to its mislocalization to other cellular compartments, such as the Golgi apparatus and the endoplasmic reticulum.[2][3] This mislocalization, in turn, attenuates downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades, which are crucial for cell proliferation and survival.[4]

Alteration of Progerin Processing in HGPS

Hutchinson-Gilford Progeria Syndrome is caused by a point mutation in the LMNA gene, leading to the production of a truncated and permanently farnesylated form of Lamin A called progerin. The accumulation of farnesylated and methylated progerin at the nuclear lamina disrupts nuclear architecture and function, leading to premature aging.

This compound, by blocking the methylation of progerin, is being investigated as a therapeutic strategy for HGPS. The absence of methylation is thought to reduce the hydrophobicity of progerin, leading to its partial delocalization from the nuclear membrane into the nucleoplasm. This redistribution may alleviate the toxic effects of progerin on nuclear structure and function.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on protein prenylation and methylation.

Western Blot Analysis of Protein Prenylation Status

This protocol is designed to detect the electrophoretic mobility shift of prenylated proteins upon treatment with this compound. Unprenylated proteins typically migrate slower on an SDS-PAGE gel.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantitation assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the protein of interest (e.g., anti-Ras) and a loading control (e.g., anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

This compound

Procedure:

-

Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane extensively with TBST and then apply the chemiluminescent substrate.

-

Imaging: Capture the signal using a chemiluminescence imaging system.

Immunofluorescence Microscopy for Protein Localization

This protocol allows for the visualization of changes in the subcellular localization of proteins like Ras upon treatment with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against the protein of interest

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound and a vehicle control.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 30 minutes.

-

Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature. Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Staining and Mounting: Wash with PBS and stain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope, capturing images of the protein of interest and the nucleus.

Quantitative Mass Spectrometry for Protein Methylation

This advanced protocol can be used to quantify the methylation status of specific proteins in response to this compound treatment.

Materials:

-

Cell pellets from treated and control cells

-

Lysis buffer with protease inhibitors

-

Trypsin for protein digestion

-

Stable isotope-labeled amino acids (for SILAC) or isobaric tags (for TMT/iTRAQ)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Lyse cells and quantify protein. For SILAC, cells are metabolically labeled with heavy and light amino acids before treatment.

-

Protein Digestion: Denature, reduce, alkylate, and digest proteins with trypsin.

-

Peptide Labeling (for TMT/iTRAQ): Label peptides from different conditions with distinct isobaric tags.

-

LC-MS/MS Analysis: Combine the peptide samples and analyze by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting spectra are used for identification and quantification.

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of methylated vs. unmethylated forms of the target protein's C-terminal peptide.

Conclusion

This compound is a valuable research tool for investigating the roles of protein prenylation and methylation in cellular signaling. Its ability to potently and specifically inhibit Icmt allows for the dissection of complex pathways involving key proteins like Ras and Lamin A. The experimental protocols provided in this guide offer a framework for researchers to further explore the effects of this compound and to evaluate the therapeutic potential of Icmt inhibition in various disease models. Further studies are warranted to determine the in vivo efficacy and safety of Icmt inhibitors as potential therapeutic agents.

References

- 1. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) in Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins. Many of these proteins, including the notorious Ras family of small GTPases, are central to signaling pathways that govern cell proliferation, survival, and differentiation. In a multitude of cancers, the aberrant activity of these pathways is a key driver of tumorigenesis. This technical guide provides an in-depth examination of the role of Icmt in cancer, focusing on its impact on cell proliferation and survival. We will delve into the molecular mechanisms, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the complex signaling networks involving Icmt.

Introduction: Icmt as a Key Player in Cancer Signaling

Icmt is an integral membrane protein located in the endoplasmic reticulum. Its primary function is to methylate the carboxyl group of a C-terminal isoprenylated cysteine residue on its substrate proteins. This methylation step is crucial for the proper localization and function of many oncogenic proteins, most notably the Ras family (K-Ras, H-Ras, and N-Ras).

The oncogenic potential of Ras is contingent on its localization to the plasma membrane, where it can engage with downstream effector pathways. The post-translational processing of Ras, which includes farnesylation, proteolytic cleavage, and finally, Icmt-mediated methylation, is essential for this localization. By facilitating the membrane association of Ras, Icmt indirectly promotes the activation of downstream pro-proliferative and anti-apoptotic signaling cascades, including the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.

Elevated expression of Icmt has been observed in various cancers, including glioblastoma, pancreatic cancer, and breast cancer, and often correlates with a more aggressive phenotype and poorer prognosis. Consequently, Icmt has emerged as a promising therapeutic target for a broad range of cancers, particularly those driven by Ras mutations.

Icmt in Cancer Cell Proliferation

Icmt plays a significant role in promoting the uncontrolled proliferation that is a hallmark of cancer. By enabling the function of key oncogenic proteins, Icmt contributes to the dysregulation of the cell cycle and the sustained proliferative signaling that drives tumor growth.

The Ras/Raf/MEK/ERK Pathway

One of the most well-characterized pathways through which Icmt influences cell proliferation is the Ras/Raf/MEK/ERK signaling cascade. Activated, membrane-bound Ras triggers a phosphorylation cascade that ultimately leads to the activation of ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes involved in cell cycle progression, such as cyclin D1.

Inhibition of Icmt has been shown to disrupt the membrane localization of Ras, thereby attenuating the activation of the Raf/MEK/ERK pathway and leading to a reduction in cell proliferation.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling axis that is frequently hyperactivated in cancer and is influenced by Icmt. This pathway plays a central role in regulating cell growth, proliferation, and survival. Similar to the Raf/MEK/ERK pathway, the PI3K/Akt/mTOR pathway can be activated by membrane-localized Ras. Inhibition of Icmt can, therefore, lead to the downregulation of this pathway, contributing to the anti-proliferative effects.[1][2][3]

Icmt in Cancer Cell Survival

In addition to promoting proliferation, Icmt is also critically involved in mechanisms that allow cancer cells to evade apoptosis (programmed cell death) and survive under stressful conditions.

Evasion of Apoptosis

The PI3K/Akt/mTOR pathway, which is positively regulated by Icmt-dependent Ras signaling, is a major survival pathway. Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, thereby promoting cell survival. By suppressing this pathway, Icmt inhibition can sensitize cancer cells to apoptosis. Studies have shown that treatment with Icmt inhibitors can lead to an increase in markers of apoptosis, such as cleaved PARP and activated caspase-3.[4]

Regulation of Autophagy

The relationship between Icmt and autophagy, a cellular recycling process that can either promote survival or cell death, is complex. Some studies suggest that Icmt inhibition can induce autophagy as a survival mechanism in cancer cells.[4][5] However, in other contexts, the induction of autophagy following Icmt inhibition may contribute to cell death.

Control of TAZ Protein Levels

Recent research has indicated that Icmt can regulate the protein levels of TAZ, a transcriptional co-activator involved in cancer cell self-renewal and stemness, through a post-transcriptional mechanism. Suppression of Icmt leads to a reduction in TAZ protein, which can inhibit the self-renewal capacity of cancer stem cells.

Quantitative Data on Icmt Inhibition

The development of specific small-molecule inhibitors of Icmt has allowed for the quantitative assessment of its role in cancer cell proliferation and survival.

Table 1: IC50 Values of Icmt Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Icmt Inhibitor | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | UCM-1336 | 2-12 | [6] |

| MIA-PaCa-2 | Pancreatic Cancer | UCM-1336 | 2-12 | [6] |

| MDA-MB-231 | Breast Cancer | UCM-1336 | 2-12 | [6] |

| SW620 | Colorectal Cancer | UCM-1336 | 2-12 | [6] |

| SK-Mel-173 | Melanoma | UCM-1336 | 2-12 | [6] |

| HL-60 | Acute Myeloid Leukemia | UCM-1336 | 2-12 | [6] |

| PC-3 | Prostate Cancer | Cysmethynil | ~22.5 | [7] |

| HPAF-II | Pancreatic Cancer | Cysmethynil | ~22.5 | [7] |

Table 2: Effects of Icmt Inhibition on Cancer Cell Processes

| Cancer Cell Line | Inhibition Method | Effect | Quantitative Measure | Reference |

| MiaPaCa2, MDA-MB231 | shRNA | Reduced sphere formation | Not specified | [8] |

| PC-3 | 10 µM UCM-1336 (48h) | Increased Caspase 3 activity | ~2-fold increase vs DMSO | [4] |

| PC-3 | 10 µM UCM-1336 (48h) | Increased cleaved PARP | Visible increase on immunoblot | [4] |

| CAL-27, SCC-4 | siRNA | Inhibited proliferation | Significant decrease (P<0.05) | |

| CAL-27, SCC-4 | siRNA | Induced apoptosis | Significant increase (P<0.05) | |

| CAL-27, SCC-4 | siRNA | Decreased p-Akt expression | Significant decrease (P<0.05) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Icmt in cancer.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of Icmt inhibition on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., CAL-27, SCC-4) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with varying concentrations of an Icmt inhibitor (e.g., UCM-1336, cysmethynil) or with siRNA targeting Icmt. Include a vehicle control (e.g., DMSO) and a negative control siRNA.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control.

Sphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells.

-

Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., MiaPaCa2, MDA-MB231) that have been treated with an Icmt inhibitor, shRNA against Icmt, or a control.

-

Seeding: Seed the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or in a serum-free sphere culture medium (e.g., MammoCult™).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, adding fresh medium every 2-3 days.

-

Sphere Counting: Count the number of spheres (spheroids) formed in each well under a microscope. A sphere is typically defined as a cluster of cells with a diameter greater than 50 µm.

-

Analysis: Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

Immunoblotting

This protocol is used to detect changes in protein expression and phosphorylation status in key signaling pathways.

-

Cell Lysis: Lyse treated and control cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Icmt, K-Ras, p-Akt, Akt, p-ERK, ERK, Cyclin D1, p21, cleaved PARP) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

shRNA-Mediated Knockdown of Icmt

This protocol describes how to stably silence the expression of Icmt in cancer cells.

-

shRNA Vector Preparation: Obtain or construct a lentiviral or retroviral vector containing a short hairpin RNA (shRNA) sequence targeting the Icmt gene. A non-targeting shRNA should be used as a control.

-

Viral Particle Production: Co-transfect the shRNA vector and packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

-

Viral Titer Determination: Determine the titer of the collected viral supernatant.

-

Transduction: Transduce the target cancer cells with the viral particles at an appropriate multiplicity of infection (MOI).

-

Selection: Select for successfully transduced cells using an antibiotic resistance marker present on the shRNA vector (e.g., puromycin).

-

Validation of Knockdown: Confirm the knockdown of Icmt expression at both the mRNA (by RT-qPCR) and protein (by immunoblotting) levels.

Visualization of Icmt-Related Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by Icmt.

Caption: Icmt-mediated Ras processing and downstream signaling pathways.

Caption: Experimental workflow for investigating the effects of Icmt inhibition.

Conclusion and Future Perspectives

The evidence strongly indicates that Icmt is a critical enzyme for the proliferation and survival of cancer cells, primarily through its role in enabling the function of oncogenic Ras proteins and their downstream signaling pathways. The development of potent and specific Icmt inhibitors has not only provided valuable tools for dissecting these pathways but also holds significant promise for cancer therapy.

Future research should focus on:

-

Combination Therapies: Exploring the synergistic effects of Icmt inhibitors with other anti-cancer agents, including chemotherapy and targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Icmt-targeted therapies.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to Icmt inhibitors to inform the development of next-generation drugs and combination strategies.

By continuing to unravel the complexities of Icmt's role in cancer, we can pave the way for novel and effective therapeutic interventions for a wide range of malignancies.

References

- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]

The Role of Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibition in Hutchinson-Gilford Progeria Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. The disease is caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated and methylated protein called progerin. Progerin accumulates at the nuclear lamina, causing a cascade of cellular defects. A promising therapeutic strategy for HGPS involves the inhibition of isoprenylcysteine carboxylmethyltransferase (ICMT), a key enzyme in the post-translational modification of progerin. This guide provides an in-depth technical overview of the ICMT inhibitor ICMT-IN-30 and its connection to HGPS, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction to ICMT and HGPS

Hutchinson-Gilford Progeria Syndrome is an autosomal dominant disorder that leads to premature and accelerated aging in children, with a mean age of death around 14.6 years, typically due to cardiovascular complications[1]. The molecular basis of HGPS lies in a de novo point mutation in the LMNA gene, which results in the production of a truncated and toxic form of lamin A known as progerin[1].

Normally, prelamin A undergoes a series of post-translational modifications, including farnesylation, endoproteolytic cleavage, and carboxymethylation, to become mature lamin A. The final cleavage step is crucial for removing the farnesyl group. In HGPS, the mutation prevents this final cleavage, leading to the accumulation of permanently farnesylated and carboxylmethylated progerin at the nuclear lamina[1]. This accumulation disrupts nuclear architecture, leading to misshapen nuclei, altered gene expression, and premature cellular senescence[2].

Isoprenylcysteine carboxylmethyltransferase (ICMT) is the enzyme responsible for the final carboxymethylation step in the processing of farnesylated proteins, including progerin[1]. Inhibition of ICMT has emerged as a promising therapeutic approach for HGPS. By preventing the carboxymethylation of progerin, ICMT inhibitors aim to alter its cellular localization and reduce its toxicity[2][3].

Mechanism of Action of ICMT Inhibitors in HGPS

The primary mechanism of action of ICMT inhibitors in the context of HGPS is the prevention of progerin's carboxymethylation. This inhibition leads to several key downstream effects that ameliorate the cellular phenotypes of progeria[4][5].

-

Mislocalization of Progerin: By blocking its final modification step, ICMT inhibitors cause progerin to be mislocalized from the nuclear rim to the nucleoplasm[4][5]. This delocalization is thought to reduce the toxic effects of progerin on the nuclear lamina.

-

Reduction in Progerin Levels: Some ICMT inhibitors, such as UCM-13207 (also known as compound 21), have been shown to decrease the total levels of progerin in cells[4]. This reduction is believed to occur through the proteasome pathway[4]. However, it is noteworthy that another ICMT inhibitor, C75, has been reported to increase progerin levels due to reduced turnover[5].

-

Improvement of Cellular Hallmarks: Inhibition of ICMT leads to a significant improvement in the cellular hallmarks of HGPS. This includes increased cellular viability and proliferation, and a reduction in DNA damage[3][4].

-

Activation of Akt Signaling: ICMT inhibition has been shown to increase the levels of phosphorylated Akt (phospho-Akt), suggesting an activation of the Akt signaling pathway[4]. This pathway is crucial for cell survival and growth.

Quantitative Data on ICMT Inhibitors

The following tables summarize key quantitative data from studies on ICMT inhibitors in the context of HGPS.

Table 1: In Vitro Efficacy of ICMT Inhibitors

| Compound | Target | IC50 | Cellular Effects in HGPS Fibroblasts | Reference |

| UCM-13207 (Cpd 21) | ICMT | 1.4 μM | Delocalizes progerin, decreases progerin levels, increases cellular viability, reduces DNA damage, increases phospho-Akt levels. | [4] |

| C75 | ICMT | Not Reported | Mislocalizes progerin, increases progerin levels, overcomes senescence, increases proliferation, increases phospho-Akt levels. | [5][6] |

Table 2: In Vivo Efficacy of UCM-13207 in a Progeroid Mouse Model (LmnaG609G/G609G)

| Parameter | Vehicle-Treated Mice | UCM-13207-Treated Mice | P-value | Reference |

| Mean Survival | 134 days | 173 days | P = 0.0001 | [4] |

| Maximum Survival | 164 days | 194 days | Not Reported | [4] |

| Minimum Survival | 110 days | 158 days | Not Reported | [4] |

| Body Weight | Significantly lower | Significantly improved at all tested ages | Not Reported | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ICMT inhibitors and HGPS.

ICMT Enzymatic Activity Assay

This assay is used to determine the inhibitory activity of compounds against the ICMT enzyme.

-

Cell Lysis:

-

Harvest cells by centrifugation at 5500 x g for 5 minutes.

-

Resuspend the cell pellet in lysis buffer (250 mM sucrose, 5 mM HEPES, pH 7.5, 5 mM Tris-Cl, pH 7.5, 20 μg/ml aprotinin, 20 μg/ml leupeptin, and 1 mM PMSF).

-

Incubate the suspension on ice for 30 minutes.

-

Homogenize the suspension using a Dounce homogenizer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant and determine the protein concentration using a Lowry assay.

-

-

Enzymatic Reaction:

-

Use a non-radioactive colorimetric continuous enzyme assay kit.

-

In a 96-well plate, add 5 µL of SAM methyltransferase assay buffer to the blank wells.

-

To the sample wells, add 5 µL of the cell lysate.

-

Add 5 µL of the ICMT substrate (N-acetyl-S-farnesyl-L-cysteine).

-

To test inhibitors, add 10 µL of the inhibitor compound (e.g., this compound) at various concentrations.

-

Add 100 µL of SAM Methyltransferase Master Mix to all wells.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength according to the kit manufacturer's instructions.

-

Calculate the ICMT activity, typically expressed as picomoles of methylated substrate per milligram of protein per minute.

-

Determine the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.

-

Western Blotting for Progerin and Phospho-Akt

This technique is used to quantify the levels of specific proteins in cell lysates.

-

Sample Preparation:

-

Wash cultured cells twice with ice-cold PBS.

-

Add RIPA buffer with protease and phosphatase inhibitors to lyse the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein into the wells of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against progerin, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate (ECL) to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Immunofluorescence for Progerin Localization

This method is used to visualize the subcellular localization of progerin.

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips.

-

Treat the cells with the ICMT inhibitor or vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against lamin A/C (which also detects progerin) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a confocal or fluorescence microscope.

-

Analyze the images to determine the localization of progerin (nuclear rim vs. nucleoplasm).

-

Cellular Proliferation Assay

This assay measures the rate of cell growth and division.

-

Cell Seeding:

-

Seed HGPS fibroblasts in a 96-well plate at a low density.

-

-

Treatment:

-

Treat the cells with different concentrations of the ICMT inhibitor or vehicle control.

-

-

Proliferation Measurement:

-

At various time points (e.g., every 24 hours for several days), add a proliferation reagent such as Cell Counting Kit-8 (CCK-8) or PrestoBlue to the wells.

-

Incubate for the time recommended by the manufacturer.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Plot the absorbance/fluorescence values against time to generate growth curves.

-

Compare the growth rates of treated cells to control cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of progerin processing and the effect of ICMT inhibition.

References

- 1. Nuclear localization signal deletion mutants of lamin A and progerin reveal insights into lamin A processing and emerin targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. assaygenie.com [assaygenie.com]

- 5. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Icmt-IN-30 in Cell Culture

These application notes provide detailed protocols for utilizing Icmt-IN-30, an inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data for its biological activity, and offer step-by-step experimental protocols for cell viability, western blotting, and cell cycle analysis.

Mechanism of Action

This compound and its analogs, such as Cysmethynil, are potent and cell-permeable inhibitors of Icmt. This enzyme is responsible for the final step in the post-translational modification of many proteins containing a C-terminal CaaX motif, most notably the Ras family of small GTPases. By inhibiting Icmt, this compound prevents the methylation and subsequent membrane localization of Ras proteins. This disruption of Ras signaling leads to the inhibition of downstream pro-proliferative pathways, including the PI3K/Akt/mTOR cascade. Consequently, treatment with Icmt inhibitors can induce cell cycle arrest at the G1 phase and promote autophagy-mediated cell death in cancer cells.[1][2]

Quantitative Data Summary

The following table summarizes the reported quantitative data for Icmt inhibitors in various cell lines.

| Compound | Cell Line | Assay | Result | Reference |

| This compound (Cysmethynil) | PC3 (Prostate Cancer) | Cell Viability | Dose- and time-dependent reduction in viable cells (20-30 µM; 1-6 days) | [2] |

| This compound (Cysmethynil) | PC3 (Prostate Cancer) | Cell Cycle Analysis | Induces G1 phase arrest | [2] |

| This compound (Cysmethynil) | DKOB8 (Colon Cancer) | Anchorage-Independent Growth | >90% inhibition at 20 µM | [1] |

| This compound (Cysmethynil) | MEF (non-cancer) | Proliferation | 100% inhibition at 30 µM | [1] |

| Cysmethynil | - | Icmt Inhibition | IC50 = 2.4 µM | [2] |

| Compound 8.12 (Cysmethynil analog) | HepG2 (Liver Cancer) | Cell Viability | IC50 ≈ 2.4 µM | [3] |

| Compound 8.12 (Cysmethynil analog) | PC3 (Prostate Cancer) | Cell Viability | IC50 ≈ 3.6 µM | [3] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from a study utilizing a Cysmethynil analog (compound 8.12) and is suitable for assessing the effect of this compound on cancer cell viability.[3]

Materials:

-

This compound (or analog) stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 5% FBS)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells to be tested.

-

Seed 2,500 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[3]

-

Incubate overnight to allow cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value.

-

Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 200 µL of the drug-containing medium to the respective wells.[3]

-

Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO2).[3]

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

-

Western Blot Analysis

This protocol provides a general framework for assessing the impact of this compound on protein expression and signaling pathways. Specific antibody concentrations should be optimized for each experiment.

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pan-Ras, anti-phospho-Akt, anti-pan-cadherin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like pan-cadherin or GAPDH.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol, adapted from a study on a Cysmethynil analog, allows for the analysis of cell cycle distribution following treatment with this compound.[3]

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (100 µg/mL PI and 100 µg/mL RNase A in PBS)[3]

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed 75,000 cells per well in a 6-well plate and allow them to attach overnight.[3]

-

Treat the cells with the desired concentrations of this compound for 24 hours.[3]

-

Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).

-

Pellet the combined cells by centrifugation.

-

-

Fixation:

-

Staining:

-

Pellet the fixed cells by centrifugation and wash once with PBS.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate in the dark for at least 30 minutes at room temperature.[3]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the propidium iodide.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Signaling pathway affected by this compound.

Caption: General experimental workflow for this compound.

References

- 1. Protocols [moorescancercenter.ucsd.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Icmt-IN-30 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-30, also known as Cysmethynil, is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme catalyzes the final step in the post-translational modification of many CAAX box-containing proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, which are critical for cellular signaling pathways that control cell growth, proliferation, and survival. Notably, Ras proteins are frequently mutated in various cancers, making ICMT a compelling target for anti-cancer drug development.[1] Preclinical studies have demonstrated that this compound can inhibit the proliferation of cancer cells and attenuate tumor growth in xenograft mouse models, suggesting its potential as a therapeutic agent.

This document provides a detailed guide for the utilization of this compound in a xenograft mouse model, including experimental protocols, data presentation, and visualization of the relevant signaling pathway and experimental workflow.

Mechanism of Action: Targeting the Ras Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the Ras signaling cascade. Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. For Ras to become fully active and associate with the inner leaflet of the plasma membrane, it must undergo a series of post-translational modifications. This process begins with farnesylation, followed by proteolytic cleavage and finally, carboxyl methylation of the C-terminal cysteine residue by ICMT. This final methylation step is crucial for proper membrane localization and subsequent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.

By inhibiting ICMT, this compound prevents this critical methylation step. As a result, Ras proteins are mislocalized from the plasma membrane, leading to a dampening of their signaling output. This ultimately results in cell cycle arrest, induction of autophagy, and apoptotic cell death in cancer cells.

Quantitative Data from Preclinical Xenograft Studies

The following table summarizes the reported in vivo efficacy of this compound (Cysmethynil) in various xenograft mouse models.

| Cell Line | Cancer Type | Mouse Strain | This compound Dose & Schedule | Outcome | Reference |

| PC3 | Prostate Cancer | Not Specified | 100 mg/kg or 200 mg/kg, i.p., every 48h for 28 days | Significant impact on tumor growth, induction of G1 phase accumulation and cell death. | [2] |

| HepG2 | Liver Cancer | SCID | 75 mg/kg, i.p., every other day for 24 days | Marked inhibition of tumor growth. | [3] |

| SiHa | Cervical Cancer | SCID | 20 mg/kg, i.p., three times a week for 2 weeks | Moderate inhibition of tumor growth as a single agent. Significantly greater efficacy when combined with Paclitaxel or Doxorubicin. | [2] |

Experimental Protocol: this compound in a Subcutaneous Xenograft Mouse Model